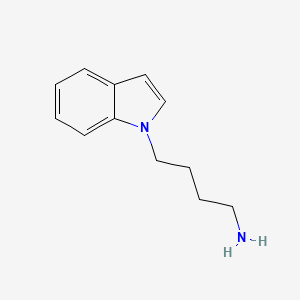![molecular formula C6H5N2P B14265950 [1,2,3]Diazaphospholo[1,5-a]pyridine CAS No. 163124-86-5](/img/structure/B14265950.png)
[1,2,3]Diazaphospholo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Diazaphospholo[1,5-a]pyridine: is a heterocyclic compound that incorporates both nitrogen and phosphorus atoms within its structure. This compound belongs to the class of diazaphospholes, which are five-membered aromatic phosphorus heterocycles. The unique arrangement of atoms in this compound confers it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]diazaphospholo[1,5-a]pyridine can be achieved through several methods. One common approach involves the [4+1] cyclocondensation of 2-substituted cycloiminium salts with phosphorus trichloride or phosphorus tris(dimethylamide). Another method includes the 1,5-electrocyclization of N-allylpyridinium ylides, which generates N-pyridinium dichlorophosphinomethylide in situ, followed by disproportionation, 1,5-electrocyclization, and 1,2-elimination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: [1,2,3]Diazaphospholo[1,5-a]pyridine undergoes various types of chemical reactions, including electrophilic substitution, Diels-Alder reactions, and 1,2-addition reactions. The compound can also participate in cycloaddition reactions and form coordination compounds with metals .
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, mercuric acetate, and sulfuric acid can be used.
Diels-Alder Reactions: Typically involve dienophiles and dipolarophiles.
1,2-Addition Reactions: Hydrogen sulfide and sulfur are common reagents.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, coordination compounds, and ring-opened products .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,2,3]diazaphospholo[1,5-a]pyridine is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound’s ability to form coordination complexes with metals may also have implications in bioinorganic chemistry .
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Wirkmechanismus
The mechanism of action of [1,2,3]diazaphospholo[1,5-a]pyridine involves its ability to participate in various chemical reactions due to the presence of both nitrogen and phosphorus atoms in its structure. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds and coordination complexes. The exact molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- [1,2,4]Triazaphospholo[1,5-a]pyridine
- [1,4,2]Diazaphospholo[4,5-a]pyridine
- 2-Phosphaindolizines
Uniqueness: [1,2,3]Diazaphospholo[1,5-a]pyridine is unique due to its specific arrangement of nitrogen and phosphorus atoms, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Eigenschaften
| 163124-86-5 | |
Molekularformel |
C6H5N2P |
Molekulargewicht |
136.09 g/mol |
IUPAC-Name |
diazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N2P/c1-2-4-8-6(3-1)5-9-7-8/h1-5H |
InChI-Schlüssel |
XYGLNGGRNMLCEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CP=NN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/no-structure.png)
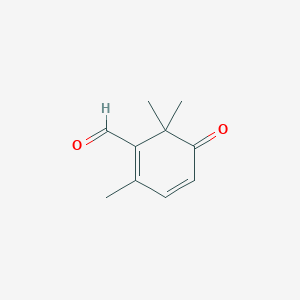
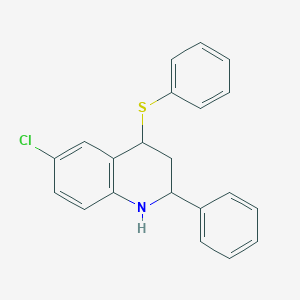
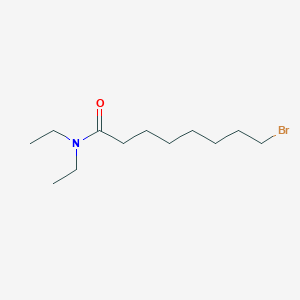


![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
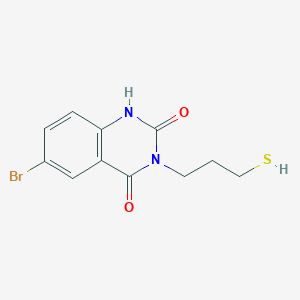
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
